molecular formula C12H8N2O4 B2996794 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid CAS No. 2137753-50-3

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B2996794
CAS No.: 2137753-50-3
M. Wt: 244.206
InChI Key: CRNBWQQLLWYUSG-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid typically involves the reaction of 4-carboxybenzaldehyde with a suitable pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its effects.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with carboxyphenyl and carboxylic acid groups, which contribute to its solubility and reactivity. The specific arrangement of functional groups allows for interaction with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, the compound was evaluated against A549 human lung adenocarcinoma cells, where it showed varying degrees of cytotoxicity depending on structural modifications.

  • Case Study : In a comparative analysis, this compound showcased an IC50 value indicative of moderate anticancer activity. The structure-dependency of the activity was highlighted by modifications that either enhanced or reduced efficacy against cancer cell lines.
Compound VariantIC50 (µM)Cell LineRemarks
Base Compound78A549Moderate activity
4-Chlorophenyl64A549Enhanced activity
4-Dimethylamino50A549Most potent among variants

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

  • Research Findings : Studies indicated that certain derivatives exhibited selective antimicrobial activity, making them promising candidates for further development as therapeutic agents against resistant bacterial strains.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer cell proliferation and bacterial resistance mechanisms. The presence of carboxylic groups enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in the metabolic pathways of cancer cells and bacteria, leading to reduced viability.

Research Implications

The findings surrounding this compound underscore its potential as a scaffold for developing new anticancer and antimicrobial agents. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects and to optimize its chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name

5-(4-carboxyphenyl)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)8-3-1-7(2-4-8)9-5-13-10(12(17)18)14-6-9/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNBWQQLLWYUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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